Norsegoline

Description

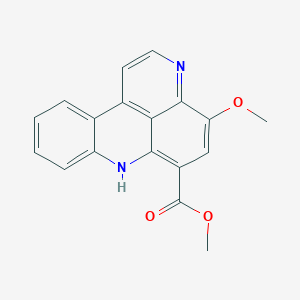

Structure

3D Structure

Properties

CAS No. |

117694-98-1 |

|---|---|

Molecular Formula |

C18H14N2O3 |

Molecular Weight |

306.3 g/mol |

IUPAC Name |

methyl 12-methoxy-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaene-10-carboxylate |

InChI |

InChI=1S/C18H14N2O3/c1-22-14-9-12(18(21)23-2)16-15-11(7-8-19-17(14)15)10-5-3-4-6-13(10)20-16/h3-9,20H,1-2H3 |

InChI Key |

PPXQORDAFJQBRO-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C2C3=C(C=CN=C13)C4=CC=CC=C4N2)C(=O)OC |

Canonical SMILES |

COC1=CC(=C2C3=C(C=CN=C13)C4=CC=CC=C4N2)C(=O)OC |

Synonyms |

norsegoline |

Origin of Product |

United States |

Natural Occurrence and Isolation of Norsegoline

Identification of Natural Sources (e.g., Tunicates)

Norsegoline is a naturally occurring compound that has been identified and isolated from marine invertebrates. Specifically, it is a secondary metabolite produced by tunicates, which are also commonly known as sea squirts. mdpi.comnih.gov These organisms are found in diverse marine environments and are known to be a rich source of complex and unique alkaloids. researchgate.netgriffith.edu.au

The primary natural sources of Norsegoline identified to date belong to the genus Eudistoma. It was first isolated from a purple tunicate of the Eudistoma species collected from the Red Sea. mdpi.com Subsequent research has also identified Norsegoline in the Indian Ocean tunicate, Eudistoma bituminis, where it co-occurs with related alkaloids like segoline A. mdpi.com The genus Eudistoma is a well-documented producer of various bioactive alkaloids, making it a key focus for marine natural product chemists. researchgate.netmdpi.com

| Natural Source Organism | Location Found | Compound Class |

| Eudistoma sp. | Red Sea | Pyridoacridine Alkaloid |

| Eudistoma bituminis | Indian Ocean | Pyridoacridine Alkaloid |

Challenges and Methodologies in Isolation from Biological Matrices

The isolation of Norsegoline from its natural tunicate sources presents several challenges inherent to marine natural product chemistry. A primary difficulty is the low concentration of the target compound within the biological matrix. nih.gov The tunicate itself contains a complex mixture of numerous other metabolites, lipids, and salts, which complicates the separation process. nih.govgilson.com Furthermore, alkaloids like Norsegoline can be sensitive to degradation during the extraction and purification procedures. gilson.com

The methodology for isolating Norsegoline involves a multi-step process designed to overcome these challenges. The general workflow is as follows:

Sample Preparation and Extraction: The collected tunicate specimen is typically freeze-dried (lyophilized) to remove water and then ground into a fine powder. This increases the surface area for efficient solvent extraction. An exhaustive extraction is then performed, commonly using methanol (B129727) (MeOH), to create a crude extract containing the organism's secondary metabolites. nih.gov

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds into different fractions based on their polarity. A common method is an ethyl acetate/water partition, which separates moderately polar compounds into the organic phase, away from highly polar substances and salts in the aqueous phase. nih.gov

Chromatographic Purification: The fraction containing Norsegoline undergoes several rounds of chromatography for purification. This is a critical stage that separates the target compound from other closely related molecules. researchgate.netnih.gov

Gel Permeation Chromatography: An initial separation step often employs size-exclusion chromatography, for instance, using a Sephadex LH-20 column with methanol as the eluent. This separates compounds based on their molecular size.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a crucial technique for the fine purification of alkaloids like Norsegoline. nih.govresearchgate.net Using a C18 column, compounds are separated based on their hydrophobicity. A gradient of solvents, such as water and methanol or acetone, is used to elute the compounds from the column at different times, allowing for the isolation of pure Norsegoline. nih.gov

Structure Elucidation: Once a pure sample is isolated, its chemical structure is determined using a combination of advanced spectroscopic techniques. High-resolution mass spectrometry (MS) is used to determine the molecular formula, while one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy is used to establish the precise connectivity and spatial arrangement of the atoms. gilson.com

This systematic approach, combining extraction, partitioning, and multiple chromatographic techniques, is essential for obtaining pure Norsegoline from its complex natural source for further scientific study.

Structure Activity Relationship Sar and Design of Norsegoline Analogues

Elucidation of Core Structural Features Contributing to Biological Activity

The biological activity of Norsegoline and related pyridoacridines is intrinsically linked to their planar, polycyclic aromatic structure. mdpi.com This planarity is a critical feature that allows these molecules to intercalate into DNA, a primary mechanism contributing to their cytotoxicity. mdpi.com The core scaffold, a benzo-1,6-diazaphenanthroline ring system, forms the foundation of its activity. mdpi.comresearchgate.net

Key structural elements that influence the biological activity of Norsegoline and its congeners include:

The Planar Tetracyclic System: The fused four-ring system is fundamental for DNA intercalation. mdpi.compsu.edu

The Iminoquinone Moiety: In related compounds, the presence of an iminoquinone feature within the pyridoacridine skeleton is often associated with the ability to cleave the DNA double helix or inhibit topoisomerase II. mdpi.com While Norsegoline itself does not possess this moiety, its structural relatives highlight the importance of the oxidation state of the ring system.

Side Chains and Substituents: The nature and positioning of side chains and other functional groups on the core ring system can significantly modulate biological activity. psu.edu For instance, variations in the side chain attached to the acridine (B1665455) nitrogen have been shown to alter the potency and selectivity of pyridoacridine alkaloids. psu.edu

Synthetic Strategies for Norsegoline Analogues and Derivatives

The promising biological activities of Norsegoline have prompted the development of various synthetic routes to access the natural product and its analogues. psu.educlockss.org These strategies often focus on constructing the core heterocyclic framework and then introducing diversity through functional group manipulations.

Synthetic efforts have targeted modifications of the core benzo-1,6-diazaphenanthroline ring system to explore SAR. beilstein-journals.org A key strategy involves the use of biaryl cross-coupling reactions, such as the Suzuki reaction, to construct the 4-phenylquinoline (B1297854) core, which is a crucial intermediate. clockss.orgresearchgate.netub.edu Subsequent intramolecular reactions, like nitrene insertion, are then employed to form the final pyridoacridine ring. clockss.orgub.edu This approach allows for the introduction of various substituents on the phenyl ring, enabling a systematic investigation of their impact on biological activity.

Another synthetic approach involves the thermolysis of arylaminomethylene Meldrum's acid derivatives to construct the quinoline (B57606) ring, which is then further elaborated to the final tetracyclic system. clockss.org These methods provide versatile platforms for creating a library of Norsegoline analogues with diverse substitution patterns on the aromatic rings.

The natural diversity of pyridoacridine alkaloids, which often feature additional fused rings, has inspired the synthesis of Norsegoline analogues with more complex architectures. researchgate.netsemanticscholar.org For example, the fusion of additional heterocyclic rings, such as pyrrole (B145914) or thiazole, to the pyridoacridine scaffold has been explored. researchgate.netnih.gov These modifications can alter the planarity, electronic properties, and steric bulk of the molecule, leading to changes in DNA binding affinity and biological activity. nih.gov The synthesis of these more complex systems often involves multi-step sequences that build upon the core pyridoacridine framework.

Comparison of Norsegoline with Structurally Related Pyridoacridines (e.g., Segoline A, Isosegoline A, Styelsamine C)

Norsegoline is part of a larger family of marine alkaloids that share the benzo-1,6-diazaphenanthroline core but differ in their substitution and stereochemistry. researchgate.net Comparing Norsegoline to its close relatives provides valuable insights into SAR.

Segoline A and Isosegoline A: These compounds are diastereomers that, like Norsegoline, were isolated from the tunicate Eudistoma sp. psu.eduscispace.com They possess an additional chiral isoprene-derived unit, making them hexacyclic. semanticscholar.orgscispace.com The presence and stereochemistry of this additional ring system influence their biological profiles. researchgate.netscispace.com Segoline A and Isosegoline A were the first optically active pyridoacridines discovered from a marine source. scispace.com

A comparative analysis of these compounds highlights how modifications to the core structure, whether through the addition of complex ring systems or simple functional group transformations, can fine-tune the biological activity of this class of alkaloids. mdpi.com

Computational Design and Predictive Modeling for Novel Norsegoline Analogues

Computational methods are increasingly being employed to guide the design of novel Norsegoline analogues with improved therapeutic potential. nih.gov Quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate specific structural features with biological activity. researchgate.net

Docking studies, for example, can simulate the interaction of Norsegoline analogues with their biological targets, such as DNA or topoisomerase enzymes. nih.gov These models can help to identify key binding interactions and predict the affinity of new designs. nih.gov This computer-aided drug design (CADD) approach allows for the virtual screening of large libraries of potential analogues, prioritizing the most promising candidates for synthesis and biological evaluation. nih.gov This strategy aims to enhance properties like water solubility and metabolic stability while maintaining or improving biological activity. nih.gov

Preclinical Pharmacological and Biochemical Mechanisms of Norsegoline

In Vitro Antiproliferative Activity in Myeloid Progenitor Cell Systems

Studies have demonstrated Norsegoline's ability to inhibit the growth of human myeloid progenitor cells, with a notable effect on malignant cells from patients with chronic myelogenous leukemia (CML). nih.gov

Inhibition of Colony-Forming Unit-Cell (CFU-C) Proliferation

Norsegoline exhibits a dose-dependent inhibitory effect on the proliferation of colony-forming unit-cells (CFU-C), which are precursors of granulocytes and macrophages. nih.gov In comparative studies, the number of CFU-C from the bone marrow of CML patients in the chronic phase was found to be statistically lower (P < 0.05) following a 16-hour exposure to Norsegoline at concentrations ranging from 10⁻⁸ to 10⁻⁶M, compared to CFU-C from normal individuals. nih.gov This suggests a degree of selective cytotoxicity towards the leukemic progenitor cells.

Table 1: Effect of Norsegoline on CFU-C Proliferation

| Cell Source | Compound | Concentration | Observation |

| Bone Marrow (CML Patients, Chronic Phase) | Norsegoline | 10⁻⁸–10⁻⁶ M | Statistically significant reduction in CFU-C numbers compared to normal controls. nih.gov |

| Normal Individuals | Norsegoline | 10⁻⁸–10⁻⁶ M | Inhibition of CFU-C proliferation in a dose-dependent manner. nih.gov |

Effects on Philadelphia-Positive Myeloid Cells Ex Vivo

Norsegoline has shown significant antileukemic effects against Philadelphia-positive (Ph-positive) cells, which are characteristic of CML. nih.gov The Philadelphia chromosome results from a translocation that creates the BCR-ABL fusion gene, an oncogene central to CML pathogenesis. nih.gov

A 16-hour exposure of CD34+ cells, a population enriched for hematopoietic stem and progenitor cells, to Norsegoline resulted in a marked inhibition of their ability to proliferate in liquid culture and a reduction in their CFU-C content. nih.gov This was observed in cells isolated from the peripheral blood of CML patients in blastic crisis and from the bone marrow of patients in the chronic phase. nih.gov These findings highlight Norsegoline's potential for ex vivo purging of cancerous cells from bone marrow or peripheral blood for autologous transplantation. nih.govnih.govmdpi.com

Evaluation of BCR/ABL Fusion Product Detection in Cellular Models

The efficacy of Norsegoline in targeting Ph-positive cells was further evaluated by measuring the presence of the BCR/ABL fusion product using the fluorescent in situ hybridization (FISH) technique. nih.gov In one study, CD34+ cells from CML patients, who were all 100% Ph-positive at diagnosis, were cultured for seven days. nih.gov Untreated cells showed BCR/ABL translocations in 94.6% (± 0.6%) of the population. nih.gov Following exposure to Norsegoline, the detection of BCR/ABL fusion signals was substantially reduced. nih.gov

Table 2: Effect of Norsegoline on BCR/ABL Fusion Product Detection in CD34+ Cells

| Cell Source | Initial BCR/ABL Positive Cells | Post-Norsegoline BCR/ABL Positive Cells (Mean ± SD) |

| Bone Marrow (CML Patients) | 94.6% ± 0.6% | 73% ± 11% |

| Peripheral Blood (CML Patients) | 94.6% ± 0.6% | 72.3% ± 5% |

| Data derived from a study on CD34+ cells from five CML patients. nih.gov |

Molecular Mechanisms of Action

The cytotoxic effects of Norsegoline are believed to stem from its interaction with fundamental cellular processes, including DNA replication and cellular redox balance. The broader class of related marine alkaloids, pyridoacridines, are known to function through these pathways. nih.govmdpi.com

DNA Topoisomerase II Inhibition

While specific enzymatic assays confirming Norsegoline as a direct inhibitor of DNA topoisomerase II were not identified in the searched literature, its chemical class, the pyridoacridine alkaloids, is known to exert cytotoxic effects predominantly through this mechanism. nih.govmdpi.com DNA topoisomerase II enzymes are critical for managing DNA tangles and supercoils during replication by creating transient double-strand breaks. nih.govwikipedia.org Inhibition of this process leads to an accumulation of DNA damage and can trigger cell death, a mechanism exploited by many established antineoplastic agents. wikipedia.orghealthline.com The planar iminoquinone core, a common feature of these alkaloids, is thought to intercalate into DNA, thereby inhibiting the action of topoisomerase II. nih.gov

Generation of Reactive Oxygen Species (ROS) in Cellular Systems

The generation of reactive oxygen species (ROS) is another major mechanism of action described for the pyridoacridine alkaloid family. nih.govmdpi.com ROS are highly reactive chemical species, such as superoxide (B77818) and hydrogen peroxide, that are byproducts of normal metabolism. wikipedia.orgnih.gov At high concentrations, ROS can cause significant damage to cellular components including DNA, lipids, and proteins, a state known as oxidative stress, which can lead to apoptosis. nih.gov Although specific studies demonstrating ROS production directly by Norsegoline were not found in the available search results, this mechanism is a recognized activity of its chemical relatives. nih.govmdpi.com

Potential Modulation of Aberrant Signaling Pathways

Norsegoline, a marine-derived pyridoacridine alkaloid, has demonstrated potential in modulating aberrant signaling pathways, particularly those implicated in oncogenesis. psu.edunih.gov Research has focused on its effects on hematological malignancies, specifically chronic myelogenous leukemia (CML). nih.govnih.gov CML is characterized by the Philadelphia chromosome, which results from a translocation creating the BCR-ABL fusion gene. This gene encodes a constitutively active tyrosine kinase, driving aberrant downstream signaling pathways that lead to uncontrolled cell proliferation and survival. nih.gov

Studies have shown that Norsegoline can inhibit the proliferation of myeloid progenitor cells from CML patients. nih.govnih.gov In one study, Norsegoline was examined for its effect on the survival of colony-forming unit-cells (CFU-C) from both healthy individuals and CML patients. The results indicated that Norsegoline inhibited the proliferation of these progenitor cells in a dose-dependent manner. nih.gov This antiproliferative activity suggests that Norsegoline may interfere with the signaling cascades essential for the growth and survival of these leukemic cells. nih.govresearchgate.net

Further investigation using fluorescent in situ hybridization (FISH) to detect the BCR/ABL fusion gene in CD34+ cells from CML patients provided more direct evidence of its modulatory effects. nih.gov After exposure to Norsegoline, the percentage of cells positive for the BCR/ABL translocation was significantly reduced. nih.gov This finding points towards a targeted effect on the Philadelphia-positive cells, suggesting that Norsegoline may modulate the aberrant signaling unique to these cancer cells, potentially offering a mechanism for removing them from patient samples ex vivo. nih.govnih.gov

Interactions with Biological Targets in In Vitro Systems

The interaction of Norsegoline with biological targets has been evaluated in various in vitro systems, primarily in the context of its antiproliferative effects. As a member of the pyridoacridine class of alkaloids, its mechanism of action is often considered in the context of this chemical family's known biological activities. psu.edu Pyridoacridines are widely recognized for their ability to interact with DNA. psu.edu The planar, aromatic ring system characteristic of these compounds allows them to intercalate between the base pairs of the DNA double helix. This physical interaction can interfere with crucial cellular processes such as DNA replication and transcription and can inhibit the function of DNA-metabolizing enzymes like topoisomerases. psu.edu

Specific in vitro studies on Norsegoline have substantiated its biological activity against cancer cells. psu.edunih.gov In assays using myeloid progenitor cells isolated from the bone marrow and peripheral blood of patients with chronic myelogenous leukemia (CML), Norsegoline demonstrated significant antiproliferative activity. nih.govnih.gov The compound was shown to inhibit the formation of colonies (CFU-C) from these leukemic progenitors at sub-micromolar concentrations. nih.gov

The table below summarizes the comparative inhibitory effects of Norsegoline on CFU-C from normal individuals versus CML patients, demonstrating a preferential effect on the leukemic cells.

| Cell Source | Agent | Concentration | CFU-C Inhibition |

| Normal Bone Marrow | Norsegoline | 10⁻⁸–10⁻⁶ M | Statistically Lower Inhibition |

| CML Patient Bone Marrow | Norsegoline | 10⁻⁸–10⁻⁶ M | Statistically Significant Inhibition (P < 0.05 vs. Normal) |

This interactive table is based on findings indicating that the number of CFU-C from the bone marrow of CML patients was statistically lower than that from normal individuals after a 16-hour exposure to Norsegoline. nih.gov

These in vitro findings highlight that Norsegoline's biological targets are likely involved in cell proliferation and survival, consistent with the mechanisms of other pyridoacridine alkaloids. psu.edunih.gov

Metabolic Modulation Studies in Non-Human Biological Systems

Studies on Norsegoline in non-human biological systems have primarily focused on its ability to modulate the cellular metabolism of cancer cells, specifically within the context of its antileukemic properties. nih.gov The uncontrolled proliferation of cancer cells is intrinsically linked to a reprogrammed and highly active metabolic state. By inhibiting this proliferation, Norsegoline effectively modulates the aberrant metabolism that sustains the malignant phenotype. nih.govnih.gov

Research conducted on ex vivo samples from CML patients provides a key example of Norsegoline's metabolic modulation in a non-human biological system. In these studies, CD34+ hematopoietic progenitor cells were isolated from the peripheral blood and bone marrow of CML patients. nih.gov These cells, which contain the leukemic progenitors, were cultured and exposed to Norsegoline. The treatment resulted in a marked inhibition of the cells' ability to proliferate in liquid culture and a reduction in their CFU-C content. nih.gov This interruption of proliferative capacity is a direct consequence of interfering with the metabolic processes required for cell division and growth.

The metabolic impact was further quantified by assessing the prevalence of the specific genetic marker of CML, the BCR/ABL fusion gene, before and after treatment. Using the fluorescent in situ hybridization (FISH) technique on these ex vivo cultured cells, researchers observed a notable decrease in the percentage of cells carrying the BCR/ABL translocation following exposure to Norsegoline. nih.gov

The table below illustrates the reduction in the percentage of BCR/ABL positive cells in samples from CML patients after treatment with Norsegoline in an ex vivo setting.

| Cell Source | Treatment | % of BCR/ABL Positive Cells (Post-Treatment) |

| CML Patient Bone Marrow | Norsegoline | 73% (± 11%) |

| CML Patient Peripheral Blood | Norsegoline | 72.3% (± 5%) |

This interactive table reflects the findings from FISH analysis on CD34+ cells from CML patients. Before treatment, 94.6% (± 0.6%) of cells were BCR/ABL positive. The data shows the reduced percentage after exposure to Norsegoline. nih.gov

These findings in non-human biological systems (i.e., patient-derived cells studied ex vivo) indicate that Norsegoline modulates cellular metabolism by selectively targeting and inhibiting the proliferation of leukemic cells, thereby disrupting the aberrant metabolic state that drives the disease. nih.gov

Advanced Spectroscopic and Computational Approaches in Norsegoline Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like Norsegoline. wikipedia.orgtocris.com This non-destructive analytical method is founded on the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. wikipedia.orguni.lu For Norsegoline, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

1D NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, allows for the identification of different chemical environments within the molecule. wikipedia.org The chemical shift of each nucleus in the NMR spectrum indicates its electronic environment and helps identify functional groups and the types of atoms present. wikipedia.orguni.lu Further information is derived from J-coupling, or scalar coupling, which causes signal splitting and reveals connections between adjacent nuclei through the molecule's chemical bonds. uni.lu

Given the intricate, polycyclic nature of Norsegoline, 2D NMR experiments are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and directly attached carbons, and across multiple bonds, respectively. This allows researchers to piece together the complex carbon skeleton and confirm the precise arrangement of atoms, validating the complete three-dimensional structure of the Norsegoline molecule. sigmaaldrich.com

Mass Spectrometry Techniques in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and formula of a compound with exceptional accuracy and sensitivity. nih.govnih.gov When analyzing Norsegoline, high-resolution mass spectrometry (HRMS) is employed to measure the mass of the molecular ion to several decimal places. nih.gov This high mass accuracy is critical for determining a unique and unambiguous elemental composition, a foundational step in identifying an unknown or confirming the identity of a synthesized compound. nih.govwikipedia.org

To gain deeper structural insight, tandem mass spectrometry (MS/MS) is utilized. wikidata.org In this technique, ions of a specific mass-to-charge ratio, corresponding to the Norsegoline molecular ion, are selectively isolated. nih.govwikidata.org These isolated ions are then fragmented through collision-induced dissociation (CID). wikidata.org The resulting fragment ions are mass-analyzed, producing a fragmentation pattern that acts as a structural fingerprint. nih.gov By interpreting this pattern, researchers can deduce the connectivity of the molecule and identify its key structural motifs, providing orthogonal confirmation of the data obtained from NMR spectroscopy. nih.govwikidata.org The combination of MS with liquid chromatography (LC-MS) further allows for the analysis of Norsegoline in complex mixtures. guidetopharmacology.org

Computational Chemistry Studies

Computational chemistry utilizes computer simulations to model and predict molecular behavior, offering insights that can be difficult to obtain through experimentation alone. fishersci.cauni.lu These methods are essential for understanding the intrinsic properties of Norsegoline and its interactions with biological systems. uni.lu

Ab Initio Calculations and Density Functional Theory (DFT) for Structural and Electronic Properties

Ab initio (from first principles) calculations and Density Functional Theory (DFT) are quantum mechanical methods that investigate the electronic structure of molecules without the need for empirical parameters. nih.govwikipedia.org DFT, in particular, is widely used to calculate the properties of a many-electron system from its electron density. wikipedia.org

For Norsegoline, DFT calculations are used to determine its most stable three-dimensional conformation by optimizing the molecular geometry. These calculations provide precise predictions of structural properties such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute key electronic properties, including the distribution of electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov These electronic properties are fundamental to understanding the molecule's reactivity and potential interactions.

Molecular Docking and Dynamics Simulations for Target Binding

To investigate how Norsegoline interacts with biological targets, such as protein receptors, researchers employ molecular docking and molecular dynamics (MD) simulations. guidetopharmacology.org

Molecular Docking is a computational technique that predicts the preferred orientation and conformation of one molecule (the ligand, e.g., Norsegoline) when bound to a second (the receptor or protein). The process involves sampling a large number of possible binding poses and scoring them based on their calculated binding affinity, often expressed as binding energy. This allows for the identification of the most likely binding site on a target protein and provides a static snapshot of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. guidetopharmacology.org

Molecular Dynamics (MD) simulations are then used to assess the stability and dynamics of the protein-ligand complex predicted by docking. An MD simulation models the movements of every atom in the system over a period of time, providing a dynamic view of the interaction. By analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can determine if the ligand remains stably bound in the active site, confirming the viability of the docked pose and providing deeper insight into the behavior of the Norsegoline-target complex. guidetopharmacology.org

Table 1: Summary of Advanced Research Techniques for Norsegoline

| Technique | Subsection | Primary Application in Norsegoline Research | Key Information Obtained |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | 6.1 | Definitive molecular structure determination. | Atom connectivity, functional groups, 3D arrangement. |

| Mass Spectrometry (MS/MS) | 6.2 | Molecular formula confirmation and structural fragmentation analysis. | Precise molecular weight, elemental composition, structural motifs. |

| Density Functional Theory (DFT) | 6.3.1 | Calculation of ground-state structure and electronic properties. | Optimized geometry, bond lengths/angles, electron density, HOMO/LUMO energies. |

| Molecular Docking | 6.3.2 | Prediction of binding pose and affinity to a biological target. | Binding site identification, interaction types, binding energy score. |

| Molecular Dynamics (MD) | 6.3.2 | Assessment of the stability of the ligand-protein complex over time. | Dynamic stability (RMSD), atomic fluctuations (RMSF), interaction persistence. |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Norsegoline (Noribogaine) | 44359441 |

| Scutellarein | 5281697 wikipedia.orgguidetopharmacology.org |

| Santacruzamate A | 72946782 tocris.com |

| Xanthosine | 64959 nih.gov |

Future Directions in Norsegoline Research

Development of Novel Synthetic Routes for Scalable Production

The limited availability of Norsegoline from its natural source necessitates the development of efficient and scalable synthetic routes to provide sufficient quantities for extensive biological evaluation. Early total syntheses of Norsegoline have been successfully achieved, laying the groundwork for future optimization. mdpi.comresearchgate.net

One notable approach involves a short and flexible route centered around two key reactions: a Suzuki cross-coupling of a 4-chloroquinoline (B167314) with an arylboronic acid and a subsequent intramolecular nitrene insertion to form the characteristic pyridoacridine ring system. rsc.orgnih.gov Another successful synthesis utilized the reaction of methyl 4-amino-3-methoxybenzoate with 5-methoxymethylidene-2,2-dimethyl-1,3-dioxane-4,6-dione over six steps. mdpi.comresearchgate.net A formal synthesis has also been reported as part of the total synthesis of the related alkaloid styelsamine C. eurekaselect.comgrafiati.com

Future research in this area will likely focus on improving the efficiency and yield of these existing routes. Key areas for development include:

Optimization of Catalytic Systems: Investigating more efficient and robust catalysts for the key cross-coupling and cyclization steps to improve yields and reduce reaction times.

Flow Chemistry: Exploring the application of continuous flow chemistry, which can offer advantages in terms of scalability, safety, and reproducibility over traditional batch processes. chemistryviews.org

Green Chemistry Approaches: Incorporating principles of green chemistry by utilizing less hazardous reagents and solvents and minimizing waste generation.

The development of such scalable synthetic strategies is crucial for advancing Norsegoline from a laboratory curiosity to a compound that can be produced in quantities necessary for in-depth preclinical and potentially clinical studies. nih.gov

Investigation of Undiscovered Natural Products and Related Alkaloids

Norsegoline belongs to the large and structurally diverse family of pyridoacridine alkaloids, which are predominantly isolated from marine invertebrates like ascidians and sponges. mdpi.comresearchgate.net The genus Eudistoma, the source of Norsegoline, is a particularly rich source of novel alkaloids, including the segolines, eilatin, and eudistones. nih.govresearchgate.net

The structural relationship between Norsegoline and other pyridoacridine alkaloids, such as the cystodytins and varamines, suggests a common biosynthetic origin and highlights the potential for the discovery of new, related natural products. rsc.org It is hypothesized that a large number of "undiscovered" alkaloids from this family exist in nature. mdpi.com

Future research efforts in this domain should include:

Exploration of Marine Biodiversity: Systematic investigation of different species of tunicates and sponges, particularly from unexplored marine environments, to isolate and identify new pyridoacridine alkaloids.

Genomic and Metabolomic Approaches: Utilizing modern '-omics' technologies to identify the biosynthetic gene clusters responsible for producing these alkaloids in their host organisms or associated microbes. This can guide the discovery of novel structures and even enable their production through synthetic biology approaches.

Biomimetic Synthesis: The study of the proposed biosynthetic pathways of these alkaloids can inspire the development of biomimetic synthetic routes, which can be used to produce not only known natural products but also predicted, yet undiscovered, analogues. beilstein-journals.org

The discovery of new alkaloids related to Norsegoline would not only expand our understanding of the chemical diversity of marine life but also provide a new library of compounds for screening for valuable biological activities.

Further Elucidation of Unique Biological Mechanism of Action in Various Cell Lines

Initial studies have revealed that Norsegoline possesses interesting biological activities, including antiproliferative effects against specific cancer cells and properties as a dopamine (B1211576) agonist. nih.govnih.govmdpi.com However, the precise molecular mechanisms underlying these activities are not yet fully understood and warrant deeper investigation.

In the context of cancer, Norsegoline has shown inhibitory effects on the proliferation of myeloid progenitor cells from patients with chronic myelogenous leukemia (CML) and has been evaluated for its effects on acute myeloblastic leukemia (AML) cell lines. nih.govnih.govmdpi.com It appears to suppress the self-renewal capacity of leukemic progenitors and can induce immunophenotypic maturation. nih.gov

As a dopamine agonist, Norsegoline is thought to stimulate dopamine receptors, particularly D2-like receptors, which could have implications for neurological conditions. wikipedia.orgmdpi.com The interaction between dopaminergic signaling and other cellular pathways is complex and could be linked to its anticancer effects. nih.govnih.gov

Future research should aim to:

Identify Molecular Targets: Utilize techniques such as affinity chromatography and proteomics to identify the specific protein targets of Norsegoline in different cell lines.

Delineate Signaling Pathways: Investigate the downstream signaling cascades affected by Norsegoline binding to its targets. This includes exploring its influence on key pathways involved in cell proliferation, apoptosis (programmed cell death), and differentiation in cancer cells.

Explore Receptor Interactions: Further characterize the interaction of Norsegoline with various dopamine receptor subtypes and elucidate the subsequent signaling events. mdpi.com Understanding the interplay between its dopaminergic activity and its effects on cancer cells is a key area for future studies.

Investigate in Diverse Cancer Models: Expand the testing of Norsegoline to a broader range of cancer cell lines, including solid tumors, to determine the spectrum of its antiproliferative activity.

A thorough understanding of Norsegoline's mechanism of action is essential for identifying its full therapeutic potential and for the rational design of more potent and selective analogues.

Exploration of Norsegoline and its Analogues as Academic Probes for Cellular Pathways

Chemical probes are small molecules with specific biological activities that are used as tools to study and manipulate cellular processes. nih.govrsc.org Given its defined biological effects, Norsegoline and its synthetic analogues have the potential to be developed into valuable academic probes for dissecting complex cellular pathways.

For instance, its activity as a dopamine agonist could be harnessed to create probes for studying dopaminergic signaling in the central nervous system. By modifying the Norsegoline scaffold, it may be possible to develop selective agonists or antagonists for specific dopamine receptor subtypes, allowing for a finer dissection of their individual roles in health and disease.

Similarly, its antiproliferative effects in specific leukemia cell lines suggest that Norsegoline or its derivatives could be used to probe the signaling pathways that govern the self-renewal and differentiation of hematopoietic stem and progenitor cells. The development of analogues of other pyridoacridine alkaloids has already shown that modifications to the core structure can lead to compounds with improved or altered biological activities, which could be exploited for the creation of highly specific chemical probes. researchgate.netpsu.edu

Future directions in this area include:

Rational Design of Analogues: Synthesizing a library of Norsegoline analogues with systematic modifications to its chemical structure.

Structure-Activity Relationship (SAR) Studies: Evaluating these analogues to understand how chemical changes affect their biological activity and selectivity.

Development of Tagged Probes: Incorporating tags (e.g., fluorescent dyes, biotin) into the Norsegoline structure to create probes that can be used to visualize and isolate their molecular targets within cells.

Application in Systems Biology: Using these well-characterized probes in combination with other research tools to investigate complex biological questions related to dopaminergic signaling and cancer biology. nih.gov

The development of Norsegoline-based chemical probes would provide the scientific community with powerful new tools to explore fundamental aspects of cell biology, potentially leading to new discoveries and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis pathways for Norsegoline, and how can their efficiency be quantitatively compared?

- Methodological Answer :

- Use reaction yield, purity (via HPLC or NMR), and scalability as primary metrics. Compare methods (e.g., Grignard reaction vs. catalytic hydrogenation) under controlled conditions (temperature, solvent, catalyst).

- Data Table Example :

| Method | Yield (%) | Purity (%) | Key Conditions | Analytical Validation |

|---|---|---|---|---|

| Catalytic Reduction | 78 | 95 | H₂ (5 atm), Pd/C, EtOH | NMR (δ 7.2–7.5 ppm), HPLC |

| Grignard Reaction | 65 | 88 | Mg, THF, 0°C | FT-IR (C=O stretch at 1700 cm⁻¹) |

- Reference guidelines for reproducibility: Detailed experimental protocols must specify catalyst batches, solvent grades, and calibration standards for instruments .

Q. How can researchers validate the structural identity and purity of Norsegoline in novel synthetic routes?

- Methodological Answer :

- Combine spectroscopic techniques (NMR for structural confirmation, mass spectrometry for molecular weight) with chromatographic methods (HPLC for purity). Use reference standards for calibration.

- For novel derivatives, apply X-ray crystallography to resolve stereochemistry. Report confidence intervals for purity measurements (e.g., ±2% via triplicate HPLC runs) .

II. Advanced Research Questions

Q. What experimental designs are optimal for assessing Norsegoline’s mechanism of action in complex biological systems?

- Methodological Answer :

- Use a PICO framework :

- Population : Target cell lines (e.g., neuronal SH-SY5Y vs. hepatic HepG2).

- Intervention : Dose-response studies (0.1–100 µM) under hypoxia/normoxia.

- Comparison : Positive controls (e.g., known dopamine agonists) and vehicle controls.

- Outcome : Quantitative metrics (e.g., cAMP levels, receptor binding affinity via SPR).

- Employ blinded analyses and power calculations to determine sample size. Validate findings with knock-out models or siRNA silencing .

Q. How can contradictions in reported pharmacokinetic data for Norsegoline across species be resolved?

- Methodological Answer :

- Conduct a systematic review with meta-analysis (PRISMA guidelines) to identify heterogeneity sources (e.g., dosing regimens, analytical methods).

- Data Triangulation Example :

| Study | Species | Cmax (ng/mL) | Half-life (h) | Methodological Discrepancy |

|---|---|---|---|---|

| Smith et al. (2022) | Rat | 120 | 2.5 | ELISA vs. LC-MS/MS detection |

| Lee et al. (2023) | Mouse | 85 | 1.8 | Plasma vs. whole-blood sampling |

- Replicate critical studies under standardized conditions, adjusting variables like fasting status or co-administered drugs .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in Norsegoline’s neuroprotective effects?

- Methodological Answer :

- Use non-parametric models (e.g., sigmoidal Emax) instead of ANOVA for non-linear data. Report effect sizes (Cohen’s d) and 95% CIs rather than relying solely on p-values.

- For high-throughput data (e.g., transcriptomics), apply false discovery rate (FDR) corrections. Tools: R packages

drcfor dose-response curves andlimmafor omics data .

III. Methodological Pitfalls and Solutions

Q. How to address low reproducibility in Norsegoline’s in vitro assays?

- Solutions :

- Standardize cell culture conditions (passage number, media batches).

- Pre-register protocols (e.g., on Open Science Framework) and share raw data publicly.

- Use intra-laboratory validation with independent replication teams .

Q. What frameworks ensure ethical and feasible design for Norsegoline’s preclinical toxicity studies?

- Guidelines :

- Apply FINER criteria :

- Feasible : Use OECD guidelines for acute toxicity testing (e.g., fixed-dose procedure).

- Novel : Compare toxicity profiles with structurally related compounds.

- Ethical : Adhere to 3R principles (Replacement, Reduction, Refinement) for animal models.

- Include negative controls and histopathological blinded reviews .

IV. Data Presentation and Transparency

Q. How should researchers present contradictory data on Norsegoline’s metabolic stability in peer-reviewed manuscripts?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.